molecular formula C9H17NO2 B1480312 2,2-Dimethoxy-6-azaspiro[3.4]octane CAS No. 2092515-39-2

2,2-Dimethoxy-6-azaspiro[3.4]octane

Cat. No.: B1480312
CAS No.: 2092515-39-2
M. Wt: 171.24 g/mol
InChI Key: DOIQAESWQCGFLE-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-6-azaspiro[3.4]octane (CAS 2092515-39-2) is a spirocyclic building block of high interest in medicinal chemistry and drug discovery. With a molecular formula of C 9 H 17 NO 2 and a molecular weight of 171.24 g/mol , this compound features a unique spiro[3.4]octane scaffold. This rigid, three-dimensional structure is valuable for exploring novel chemical space and can be used to create conformationally constrained analogs, potentially improving the potency and selectivity of drug candidates. The ketal group (dimethoxy) present on the structure offers a versatile synthetic handle for further functionalization, making it a versatile intermediate for constructing complex molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethoxy-6-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-11-9(12-2)5-8(6-9)3-4-10-7-8/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIQAESWQCGFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2(C1)CCNC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of the 2,2 Dimethoxy 6 Azaspiro 3.4 Octane System

Reactivity of the Dimethoxy Groups

The geminal dimethoxy groups at the C2 position constitute a ketal functionality, which is susceptible to hydrolysis and other transformations under specific conditions. The stability of this group is highly dependent on the pH of the reaction medium.

Hydrolysis and Acetal (B89532) Cleavage Reactions

The dimethoxy group of 2,2-dimethoxy-6-azaspiro[3.4]octane is expected to be stable under neutral and basic conditions. However, in the presence of an acid catalyst, it is prone to hydrolysis to yield the corresponding ketone, 6-azaspiro[3.4]octan-2-one. This reaction proceeds through a standard acid-catalyzed acetal cleavage mechanism. quora.com The first step involves protonation of one of the methoxy (B1213986) oxygens, converting it into a good leaving group (methanol). Subsequent departure of methanol (B129727) generates a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, affords the ketone and a second molecule of methanol.

The ease of this hydrolysis is a key consideration in synthetic strategies involving this scaffold, as it provides a convenient method for deprotection to unmask the ketone functionality for further elaboration. The reaction is typically carried out using aqueous solutions of strong acids like hydrochloric acid or sulfuric acid, or with Lewis acids in the presence of water.

Table 1: Representative Conditions for Acetal Hydrolysis

CatalystSolvent(s)TemperatureComments
Hydrochloric Acid (aq)Water, THFRoom TemperatureStandard and effective method.
Sulfuric Acid (aq)Water, DioxaneRoom TemperatureAnother common protic acid catalyst.
p-Toluenesulfonic AcidAcetone/WaterRoom TemperatureMilder acidic conditions.

Transacetalization and Exchange Reactions

In addition to complete hydrolysis, the dimethoxy group can undergo transacetalization reactions in the presence of other alcohols or diols under acidic conditions. This reaction allows for the exchange of the methoxy groups for other alkoxy groups, or the formation of a cyclic ketal if a diol is used. This transformation is also driven by the formation of an intermediate oxocarbenium ion, which is then trapped by the new alcohol.

For instance, treatment of this compound with ethylene (B1197577) glycol in the presence of an acid catalyst would be expected to yield the corresponding spiroketal derivative, 6-aza-spiro[3.4]octane-2,2'- nih.govmagtech.com.cndioxolane. Such exchange reactions are often used to introduce different protecting groups or to modify the properties of the molecule.

Reactions Involving the Azetidine (B1206935) Nitrogen

The nitrogen atom of the azetidine ring is a key site for functionalization, behaving as a nucleophile and a base. Its reactivity allows for the introduction of a wide variety of substituents, which can significantly influence the biological and physical properties of the molecule.

N-Alkylation and N-Acylation Reactions

The secondary amine of the azetidine ring can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or through reductive amination. For example, reaction with an alkyl bromide in the presence of a base would yield the corresponding N-alkylated derivative.

N-acylation is another common transformation, typically carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. For instance, treatment with acetyl chloride or acetic anhydride (B1165640) would afford N-acetyl-2,2-dimethoxy-6-azaspiro[3.4]octane. The choice of the acylating agent allows for the introduction of a wide range of functional groups. In the context of related 2,6-diazaspiro[3.4]octane systems, N-acylation has been successfully performed using various carboxylic acids in the presence of coupling agents. mdpi.com

Table 2: Representative N-Functionalization Reactions of Azetidine Systems

Reaction TypeReagentBase/ConditionsProduct Type
N-AlkylationAlkyl BromideK₂CO₃, NaHCO₃N-Alkyl Azetidine
Reductive AminationAldehyde/KetoneNaBH(OAc)₃, NaBH₃CNN-Alkyl Azetidine
N-AcylationAcyl ChlorideTriethylamine, PyridineN-Acyl Azetidine
N-AcylationCarboxylic AnhydrideTriethylamine, DMAPN-Acyl Azetidine

Ring-Opening Reactions of the Azetidine Moiety

The four-membered azetidine ring is strained and can undergo ring-opening reactions under certain conditions. The propensity for ring-opening is significantly influenced by the nature of the substituent on the nitrogen atom. nih.govacs.org Generally, the ring is stable under neutral and basic conditions. However, upon N-acylation or N-sulfonylation, the ring can be activated towards nucleophilic attack.

Acid-mediated ring-opening is also a known transformation for N-substituted azetidines. nih.gov Protonation of the azetidine nitrogen increases the strain and electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. The regioselectivity of the ring-opening is dependent on the substitution pattern of the azetidine ring. magtech.com.cn In the case of this compound, nucleophilic attack would likely occur at one of the methylene (B1212753) carbons adjacent to the nitrogen.

Amine-Catalyzed Transformations

While the parent 6-azaspiro[3.4]octane framework can act as an organocatalyst, particularly in its chiral forms, there is currently no specific information in the scientific literature detailing the use of this compound in amine-catalyzed transformations. The presence of the secondary amine, however, suggests its potential to participate in reactions such as Michael additions or aldol (B89426) condensations, either as a catalyst itself or as a scaffold for the development of new organocatalysts. Further research in this area would be necessary to explore this potential.

Transformations of the Cyclopentane (B165970) Ring

The cyclopentane portion of the molecule offers several avenues for chemical modification, primarily centered around the protected carbonyl group and the adjacent carbon atoms.

Functionalization of the Cyclopentane Subunit

The presence of the dimethoxy ketal at the 2-position of the 6-azaspiro[3.4]octane system directs the reactivity of the cyclopentane ring. While the ketal itself is a protecting group, its hydrolysis can regenerate the ketone, opening up a wide range of synthetic possibilities. For instance, the corresponding ketone, 6-Azaspiro[3.4]octan-2-one , can undergo various functionalizations.

One common transformation is the introduction of substituents at the α-position to the carbonyl group. This can be achieved through enolate chemistry, where deprotonation of the α-carbon followed by reaction with an electrophile introduces a new functional group. The specific conditions for such reactions would typically involve a strong base, such as lithium diisopropylamide (LDA), to generate the enolate, followed by quenching with an alkyl halide or other electrophile.

Furthermore, the ketone can be a precursor for the synthesis of other functional groups. For example, reduction of the ketone would yield the corresponding alcohol, 6-Azaspiro[3.4]octan-2-ol . This transformation can be accomplished using various reducing agents, with the choice of reagent influencing the stereochemical outcome.

Starting MaterialReagent(s)ProductReaction Type
6-Azaspiro[3.4]octan-2-one1. LDA, THF, -78 °C; 2. RX3-Alkyl-6-azaspiro[3.4]octan-2-oneα-Alkylation
6-Azaspiro[3.4]octan-2-oneNaBH₄, MeOH6-Azaspiro[3.4]octan-2-olReduction

Note: The table represents plausible transformations based on general organic chemistry principles, as specific literature on these reactions for the title compound is scarce.

Reactions at the Spirocenter

The spirocenter of This compound is a quaternary carbon, which is generally unreactive towards many chemical transformations. However, the stability of the spirocyclic system can be influenced by reactions occurring on the adjacent rings. The primary reaction involving the spirocenter is the hydrolysis of the ketal, which converts the spiro-carbon from a tetrahedral geometry with two ether linkages to a trigonal planar geometry in the resulting ketone. This transformation is typically acid-catalyzed.

Starting MaterialReagent(s)ProductReaction Type
This compoundH₃O⁺6-Azaspiro[3.4]octan-2-oneKetal Hydrolysis

Ring Expansion and Contraction Reactions

The strained four-membered azetidine ring and the five-membered cyclopentane ring can potentially undergo ring expansion or contraction reactions, leading to novel spirocyclic systems.

Transformations Leading to Expanded Spirocyclic Systems

Ring expansion of the cyclopentanone (B42830) moiety in related systems can be achieved through various methods, such as the Tiffeneau-Demjanov rearrangement. In the context of 6-Azaspiro[3.4]octan-2-one , conversion to an α-amino alcohol followed by treatment with nitrous acid could potentially lead to a 6-azaspiro[3.5]decan-2-one derivative.

Derivations via Ring Contraction

Ring contraction of the cyclopentane ring is less common but could be envisioned through reactions like the Favorskii rearrangement of an α-halo ketone derivative. If 6-Azaspiro[3.4]octan-2-one were to be halogenated at the α-position, treatment with a base could induce a ring contraction to form a spiro[2.4]heptane-carboxylic acid derivative.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of This compound would primarily involve the nitrogen atom of the azetidine ring and the latent carbonyl function of the cyclopentane ring.

The secondary amine of the azetidine ring can be oxidized to a nitroxide radical under controlled conditions, for example, using m-chloroperoxybenzoic acid (mCPBA). Further oxidation could potentially lead to ring-opened products.

Reduction reactions would typically target the azetidine ring. For instance, if the nitrogen were part of an iminium ion, it could be reduced to the corresponding amine. The dimethoxy ketal is generally stable to many reducing agents. However, under harsh reductive conditions, cleavage of the C-O bonds might occur.

SubstrateReagent(s)ProductReaction Type
6-Azaspiro[3.4]octanemCPBA6-Aza-6-oxyl-spiro[3.4]octaneOxidation

Note: This table illustrates potential reactions based on the known chemistry of secondary amines.

Oxidation of the Amine Functionality

The secondary amine of the 6-azaspiro[3.4]octane core is a site of potential oxidation. Generally, the oxidation of secondary amines can lead to a variety of products, including hydroxylamines, nitrones, and imines, depending on the oxidant and reaction conditions.

Common oxidizing agents used for the transformation of secondary amines include hydrogen peroxide, peroxy acids (like m-CPBA), and metal-based oxidants. For a spirocyclic amine like this compound, oxidation could theoretically proceed as follows:

ProductPotential Oxidant(s)Theoretical Considerations
6-Hydroxy-2,2-dimethoxy-6-azaspiro[3.4]octaneMild oxidantsThis hydroxylamine (B1172632) would be an initial product of oxidation.
2,2-Dimethoxy-6-azaspiro[3.4]oct-6-eneStronger oxidantsFormation of the corresponding imine through further oxidation.
Nitrone derivativePeroxy acidsOxidation could lead to the formation of a cyclic nitrone.

This table represents theoretical possibilities and is not based on published experimental data for this specific compound.

Research on other spirocyclic amines has shown that the regioselectivity of oxidation can be influenced by the steric and electronic environment of the nitrogen atom. nih.gov The presence of the dimethoxy group at the 2-position may influence the reactivity of the amine through space, although specific studies on this effect in this system are absent.

Reduction of Potential Carbonyl or Imine Precursors

The synthesis of this compound could plausibly be achieved through the reduction of a carbonyl or imine precursor. This is a common strategy in the synthesis of cyclic amines.

Reduction of a Carbonyl Precursor:

A potential precursor would be 2,2-dimethoxy-6-azaspiro[3.4]octan-7-one. The reduction of this lactam would yield the desired saturated amine. Common reducing agents for lactams include strong hydride reagents like lithium aluminum hydride (LiAlH4).

Reductive Amination from a Ketone Precursor:

Alternatively, a ketone precursor such as 2,2-dimethoxy-spiro[3.4]octan-6-one could undergo reductive amination. This two-step, one-pot reaction would involve the formation of an intermediate imine with an ammonia (B1221849) source, followed by in-situ reduction. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). wikipedia.orgmasterorganicchemistry.com

PrecursorReaction TypeTypical Reagents
2,2-Dimethoxy-6-azaspiro[3.4]octan-7-oneLactam ReductionLiAlH4, BH3·THF
2,2-Dimethoxy-spiro[3.4]octan-6-oneReductive AminationNH3, NaBH3CN or NaBH(OAc)3

This table outlines hypothetical synthetic routes based on established organic chemistry principles.

The choice of reducing agent would be critical to avoid the reduction of the dimethoxy acetal, although acetals are generally stable under these reductive conditions. The synthesis of the parent 6-azaspiro[3.4]octane has been reported through various routes, some of which involve the reduction of amide or imine functionalities, lending credence to these theoretical pathways. rsc.org

Advanced Structural Elucidation and Spectroscopic Analysis of 2,2 Dimethoxy 6 Azaspiro 3.4 Octane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the intricate structural details of organic compounds. For 2,2-Dimethoxy-6-azaspiro[3.4]octane, a combination of one-dimensional and two-dimensional NMR experiments is indispensable for assigning the signals of all proton and carbon atoms and for determining the molecule's conformation and relative stereochemistry.

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei within a molecule, providing insights that are often impossible to glean from 1D spectra alone.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY spectra would reveal the coupling networks within the cyclobutane (B1203170) and pyrrolidine (B122466) rings, helping to trace the connectivity of the aliphatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It is a crucial step in assigning the carbon skeleton of the molecule by linking the already assigned proton resonances to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. usask.ca This is particularly useful for identifying quaternary carbons, such as the spirocyclic carbon and the C2 carbon bearing the methoxy (B1213986) groups, by observing their correlations with nearby protons. For instance, correlations between the methoxy protons and the C2 carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. harvard.edu NOESY data is vital for determining the stereochemistry and conformation of the molecule by identifying which protons are on the same side of the ring systems.

Table 1: Illustrative 2D NMR Correlations for this compound

Experiment Correlating Nuclei Information Gained
COSY ¹H – ¹HIdentifies adjacent protons, revealing spin-spin coupling networks within the cyclobutane and pyrrolidine rings.
HSQC ¹H – ¹³C (one bond)Correlates each proton to its directly attached carbon atom, aiding in the assignment of the carbon skeleton. youtube.com
HMBC ¹H – ¹³C (multiple bonds)Shows long-range couplings, crucial for identifying quaternary carbons and piecing together the molecular framework. usask.ca
NOESY ¹H – ¹H (through space)Reveals protons that are close in space, providing key insights into the 3D structure and stereochemistry. harvard.edu

The presence of a stereocenter at the spirocyclic carbon atom means that this compound can exist as a pair of enantiomers. Determining the absolute stereochemistry and understanding the spatial arrangement of the atoms requires specialized NMR techniques.

Chiral Shift Reagents: These are chiral lanthanide complexes that can be added to an NMR sample of a chiral compound. fiveable.mechempedia.inforesearchgate.net The reagent forms a diastereomeric complex with each enantiomer of the analyte, leading to the separation of NMR signals for the two enantiomers. fiveable.me This allows for the determination of enantiomeric purity and can sometimes provide information about the absolute configuration by analyzing the direction and magnitude of the induced shifts. rsc.org

Anisotropy Effects: The spatial arrangement of functional groups within a molecule can create regions of shielding and deshielding, a phenomenon known as magnetic anisotropy. rsc.orgvedantu.comkhanacademy.org For example, the lone pair of electrons on the nitrogen atom in the pyrrolidine ring and the oxygen atoms of the methoxy groups can influence the chemical shifts of nearby protons. A detailed analysis of these anisotropic effects, often aided by computational modeling, can provide valuable information about the preferred conformation of the ring systems. rsc.orglibretexts.org

Table 2: Hypothetical Application of a Chiral Shift Reagent on this compound

Proton Signal Chemical Shift (δ) without Reagent Chemical Shift (δ) with Chiral Shift Reagent (R-enantiomer) Chemical Shift (δ) with Chiral Shift Reagent (S-enantiomer)
Methoxy Protons3.20 ppm3.25 ppm3.28 ppm
Ring Proton A2.80 ppm2.90 ppm2.95 ppm
Ring Proton B1.90 ppm2.05 ppm2.12 ppm

Note: The chemical shift values are hypothetical and for illustrative purposes only.

Mass Spectrometry for Structural Characterization

Mass spectrometry is a powerful analytical technique that provides information about the mass and, by extension, the molecular formula of a compound. High-resolution techniques and tandem mass spectrometry can further be used to elucidate the structure.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact mass of the molecule, which can be used to deduce its elemental composition. For this compound (C₉H₁₇NO₂), the theoretical exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ion Theoretical m/z Observed m/z (Hypothetical) Elemental Composition
[M+H]⁺172.1332172.1335C₉H₁₈NO₂⁺

In tandem mass spectrometry (MS/MS), ions of a specific m/z (precursor ions) are selected and fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. nih.govresearchgate.net The fragmentation pattern provides valuable information about the structure of the molecule, as weaker bonds are more likely to break. nih.govresearchgate.net For this compound, characteristic fragmentation pathways would likely involve the loss of a methoxy group, cleavage of the cyclobutane or pyrrolidine rings, and other rearrangements. nih.govresearchgate.net

Table 4: Plausible Fragmentation Pathways for [M+H]⁺ of this compound in MS/MS

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Plausible Fragment Structure
172.13140.08CH₃OHLoss of methanol (B129727)
172.13114.10C₃H₆OCleavage of the dimethoxycyclobutane ring
172.1370.06C₅H₈O₂Cleavage leading to the protonated pyrrolidine moiety

Note: The fragment ions and neutral losses are hypothetical and based on general principles of mass spectrometry.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While NMR and mass spectrometry provide a wealth of structural information, X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a derivative can be obtained, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles.

Crucially, for a chiral compound, X-ray crystallography can be used to determine the absolute stereochemistry of a single enantiomer, often by using a chiral derivative or by anomalous dispersion effects. This would unambiguously establish the R or S configuration at the spirocyclic carbon atom. The resulting crystal structure would also reveal the preferred conformation of the cyclobutane and pyrrolidine rings in the solid state and how the molecules pack together in the crystal lattice.

Table 5: Hypothetical X-ray Crystallographic Data for this compound

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.5
b (Å) 10.2
c (Å) 12.1
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1045.6
Z 4
R-factor 0.045

Note: The crystallographic data is hypothetical and for illustrative purposes.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying functional groups and probing the conformational intricacies of a molecule. For this compound, these methods would provide a detailed fingerprint based on the vibrational modes of its constituent atoms.

The structure of this compound contains several key functional groups and structural motifs that would give rise to characteristic signals in its IR and Raman spectra. These include the C-N stretching of the secondary amine within the azetidine (B1206935) ring, the C-O stretching of the methoxy groups, and the various C-H and C-C bond vibrations within the spirocyclic framework.

Theoretical Vibrational Mode Analysis:

While specific, experimentally determined spectral data for this compound is not extensively available in public scientific literature, a theoretical analysis based on established group frequencies allows for the prediction of its vibrational spectrum.

N-H Vibrations: The secondary amine (N-H) in the azetidine ring is expected to exhibit a stretching vibration in the region of 3300-3500 cm⁻¹. This peak is often broad in the IR spectrum due to hydrogen bonding. The N-H bending vibration would typically appear in the 1560-1640 cm⁻¹ range.

C-H Vibrations: The molecule contains both sp³ hybridized C-H bonds in the cyclobutane and cyclopentane (B165970) rings, as well as in the methoxy groups. The stretching vibrations for these bonds are anticipated in the 2800-3000 cm⁻¹ region. Bending vibrations for CH₂ and CH₃ groups would be observed in the 1350-1480 cm⁻¹ range.

C-N Vibrations: The stretching vibration of the C-N bond in the azetidine ring would likely be found in the 1020-1250 cm⁻¹ region of the spectrum.

C-O Vibrations: The two methoxy groups (O-CH₃) are a prominent feature. Strong C-O stretching bands are expected in the 1000-1300 cm⁻¹ range. The asymmetric C-O-C stretch of the dimethoxy acetal (B89532) group would typically appear as a strong band.

C-C Vibrations: The stretching and bending vibrations of the carbon-carbon single bonds that form the spirocyclic skeleton would appear in the broad fingerprint region of the spectrum, typically below 1500 cm⁻¹.

The complementary nature of IR and Raman spectroscopy would be crucial in a full analysis. While polar bonds like C-O and N-H tend to show strong IR absorption, the more symmetric C-C bonds of the ring structure might be more prominent in the Raman spectrum. Conformational insights, such as the puckering of the four and five-membered rings, could be gleaned from the analysis of low-frequency vibrational modes.

Interactive Data Table: Predicted Vibrational Frequencies

Below is a table of predicted vibrational frequencies for the key functional groups in this compound based on general spectroscopic principles.

Functional GroupPredicted Frequency Range (cm⁻¹)Spectroscopic Technique(s)
N-H Stretch3300-3500IR
C-H Stretch (sp³)2800-3000IR, Raman
N-H Bend1560-1640IR
C-H Bend1350-1480IR, Raman
C-N Stretch1020-1250IR, Raman
C-O Stretch1000-1300IR, Raman
C-C Stretch800-1200IR, Raman

Chiroptical Methods (CD and ORD) for Enantiomeric Excess Determination and Absolute Configuration

The spirocyclic nature of this compound at the C6 position introduces a chiral center. This means the molecule can exist as a pair of non-superimposable mirror images, or enantiomers. Chiroptical methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential techniques for studying such chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. ORD, on the other hand, measures the rotation of the plane of polarized light as a function of wavelength. Both techniques provide information about the three-dimensional arrangement of atoms in space.

Application to this compound:

For a sample of this compound, CD and ORD spectroscopy would be instrumental in:

Determining Enantiomeric Excess (ee): A racemic mixture (a 50:50 mixture of both enantiomers) would be chiroptically inactive. However, if one enantiomer is present in excess, a CD and ORD signal will be observed. The magnitude of this signal is directly proportional to the enantiomeric excess, allowing for its quantitative determination.

Assigning Absolute Configuration: The sign and shape of the CD and ORD curves (known as Cotton effects) are characteristic of a specific absolute configuration (R or S). By comparing the experimentally obtained spectra with those predicted from theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) or with the spectra of structurally related compounds of known absolute configuration, the absolute configuration of the enantiomers of this compound could be assigned.

Theoretical Chiroptical Properties:

Detailed experimental CD and ORD data for this compound are not readily found in the public domain. However, it is anticipated that electronic transitions associated with the nitrogen and oxygen atoms, as well as the chiral spiro-center, would give rise to measurable Cotton effects in the UV region. The analysis of these effects would be key to understanding the stereochemistry of this compound.

Interactive Data Table: Chiroptical Analysis Parameters

The following table outlines the key parameters that would be determined from a chiroptical analysis of this compound.

ParameterDescriptionSpectroscopic Technique
Molar Ellipticity [θ]The differential absorption of left and right circularly polarized light, normalized for concentration and path length.Circular Dichroism (CD)
Specific Rotation [α]The observed angle of rotation of plane-polarized light at a specific wavelength and temperature.Optical Rotatory Dispersion (ORD)
Cotton EffectThe characteristic change in optical rotation and/or circular dichroism in the vicinity of an absorption band of a chromophore.CD and ORD
Enantiomeric Excess (ee)The percentage of one enantiomer in excess of the other in a mixture.CD and ORD
Absolute ConfigurationThe spatial arrangement of the atoms of a chiral molecular entity (R or S).CD and ORD (often with computational support)

Computational and Theoretical Studies on 2,2 Dimethoxy 6 Azaspiro 3.4 Octane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There is no available research detailing quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, performed specifically on 2,2-Dimethoxy-6-azaspiro[3.4]octane.

Density Functional Theory (DFT) Studies for Energetics and Transition States

No published DFT studies were found that investigate the energetics, reaction pathways, or transition states involving this compound.

Ab Initio Calculations for High-Accuracy Predictions

There are no records of high-accuracy ab initio calculations being applied to predict the properties of this compound.

Conformational Analysis and Energy Landscapes

Specific conformational analyses and the mapping of energy landscapes for this compound are not described in the current scientific literature.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

No studies utilizing molecular mechanics or molecular dynamics simulations to sample the conformational space of this compound have been identified.

Prediction of Preferred Conformations and Interconversion Pathways

Due to the lack of dedicated computational studies, there are no predictions available for the preferred conformations or the pathways of interconversion for this compound.

Retrosynthetic Design and Reaction Mechanism Elucidation

While synthetic routes to the parent 2-azaspiro[3.4]octane and related derivatives have been developed, a computational analysis of the retrosynthetic design or reaction mechanisms specifically for this compound is not documented. rsc.orgresearchgate.net

Computational Assistance in Synthetic Route Planning

Modern organic synthesis heavily relies on computational tools to devise and optimize synthetic pathways. For a molecule like this compound, computational synthetic route planning would typically involve retrosynthesis software. These programs utilize extensive reaction databases and complex algorithms to propose multiple viable synthetic routes from commercially available starting materials.

Key aspects that would be computationally evaluated include:

Thermodynamic Feasibility: Calculation of the change in Gibbs free energy (ΔG) for each proposed reaction step to determine its spontaneity.

Reaction Kinetics: Estimation of activation energies to predict reaction rates and identify potential kinetic bottlenecks.

Reagent and Catalyst Selection: Algorithms can suggest suitable reagents and catalysts based on desired transformations and known chemical principles.

While no specific computational studies for the synthesis of this compound have been published, related azaspirocyclic systems have been synthesized, and their synthetic strategies could inform future computational models for this specific compound.

Investigation of Reaction Mechanisms and Catalytic Pathways

Understanding the detailed mechanism of reactions involving this compound is crucial for optimizing reaction conditions and predicting potential side products. Quantum chemical methods, particularly Density Functional Theory (DFT), are the primary tools for such investigations.

A typical computational study of a reaction mechanism for this compound would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, transition states, intermediates, and products.

Transition State Searching: Identifying the highest energy point along the reaction coordinate, which is essential for determining the rate-limiting step.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a found transition state connects the correct reactants and products.

For instance, if this compound were to undergo N-alkylation, computational studies could elucidate the SN2 reaction pathway, including the geometry of the transition state and the influence of the spirocyclic core on the reaction barrier. To date, no such mechanistic studies for this compound are available in the literature.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which is invaluable for structure verification and interpretation of experimental data.

NMR Chemical Shift Prediction:

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. This is typically achieved through:

Conformational Search: Identifying all low-energy conformers of this compound using molecular mechanics or other sampling methods.

Geometry Optimization and Shielding Calculations: Optimizing the geometry of each conformer and calculating the nuclear magnetic shielding constants, usually with DFT methods.

Boltzmann Averaging: The predicted chemical shifts are obtained by averaging the values from all conformers, weighted by their Boltzmann population.

While predicted collision cross-section values for various adducts of this compound are available in the PubChem database, detailed and experimentally validated NMR predictions are not present in the scientific literature.

Vibrational Frequencies Prediction:

The infrared (IR) spectrum of this compound can be predicted by calculating its vibrational frequencies. This involves:

Frequency Calculation: Performed after geometry optimization to yield the normal modes of vibration.

Scaling Factors: The calculated frequencies are often systematically overestimated and are therefore scaled using empirical factors to improve agreement with experimental data.

Applications of 2,2 Dimethoxy 6 Azaspiro 3.4 Octane As a Synthetic Building Block and Chemical Scaffold

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The rigid, three-dimensional structure of 2,2-dimethoxy-6-azaspiro[3.4]octane makes it an invaluable intermediate in the synthesis of complex organic molecules. The dimethoxy acetal (B89532) serves as a protected form of a ketone, which can be deprotected under acidic conditions to reveal a reactive carbonyl group. This latent functionality allows for a wide range of chemical transformations late in a synthetic sequence, thereby avoiding potential interference with other reactive sites in the molecule.

The nitrogen atom within the pyrrolidine (B122466) ring provides a convenient handle for further functionalization. It can be acylated, alkylated, or used in coupling reactions to introduce a variety of substituents. This dual functionality—a protected ketone and a modifiable amine—makes this compound a versatile linchpin in the assembly of intricate molecular architectures, particularly those with spirocyclic cores that are prevalent in many natural products and pharmaceutically active compounds.

Construction of Diverse Chemical Libraries

The unique topology of this compound is particularly advantageous for the construction of diverse chemical libraries for drug discovery and chemical biology.

Exploration of Chemical Space using Spirocyclic Scaffolds

Spirocyclic scaffolds, such as the azaspiro[3.4]octane core, are of great interest in medicinal chemistry because they introduce three-dimensionality into molecules. This often leads to improved physicochemical properties, such as increased solubility and metabolic stability, as well as enhanced target specificity. The defined spatial arrangement of substituents on the spirocyclic framework of this compound allows for a systematic exploration of chemical space, moving away from the "flat" structures that dominate many existing compound libraries.

Diversification Strategies at the Spirocenter and Nitrogen Atom

The structure of this compound offers two primary points for diversification. The nitrogen atom can be readily functionalized through a variety of reactions, including amidation, reductive amination, and transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, from simple alkyl chains to complex aromatic and heterocyclic systems.

Furthermore, deprotection of the dimethoxy acetal to the corresponding ketone at the spirocenter opens up another avenue for diversification. The resulting ketone can undergo reactions such as Wittig olefination, Grignard additions, and reductive amination, leading to a host of new analogues with modified substitution patterns around the spirocyclic core. This dual-pronged approach to diversification enables the rapid generation of large and structurally diverse chemical libraries based on the this compound scaffold.

Precursor for Azaspirocyclic Ring Systems with Varied Functionalities

Beyond its direct use, this compound serves as a valuable precursor for the synthesis of a broader range of azaspirocyclic ring systems. The inherent reactivity of the protected ketone and the secondary amine allows for various ring-expansion and ring-rearrangement reactions.

For instance, after deprotection of the acetal, the resulting ketone can be subjected to Beckmann or Schmidt rearrangements to afford lactams, thereby expanding the five-membered ring. The nitrogen atom can also participate in intramolecular cyclization reactions, leading to the formation of more complex polycyclic systems. The ability to transform the initial azaspiro[3.4]octane framework into other related ring systems significantly broadens its utility as a starting material in synthetic chemistry.

Design and Synthesis of Conformationally Restricted Analogues

The conformational rigidity of the spirocyclic system is a key feature of this compound. This inherent rigidity is highly desirable in the design of biologically active molecules, as it can lock a molecule into a specific bioactive conformation, leading to increased potency and selectivity for its biological target.

By using this compound as a scaffold, chemists can synthesize conformationally restricted analogues of known drugs or bioactive molecules. The fixed spatial orientation of the substituents on the spirocyclic core can mimic the bound conformation of a more flexible parent molecule, providing valuable insights into structure-activity relationships (SAR) and aiding in the design of next-generation therapeutic agents.

Utility in the Development of Novel Synthetic Methodologies

The unique structural and electronic properties of this compound also make it a useful tool in the development of new synthetic methodologies. The strained cyclobutane (B1203170) ring can participate in a variety of ring-opening and rearrangement reactions, providing access to novel molecular scaffolds.

Future Research Directions and Perspectives

Development of Novel and More Efficient Synthetic Routes

Current synthetic strategies primarily focus on the construction of the parent 2-azaspiro[3.4]octane framework. For instance, several successful routes have been developed employing readily available starting materials and conventional chemical transformations, with approaches involving either the annulation of the cyclopentane (B165970) ring or the formation of the four-membered azetidine (B1206935) ring. researchgate.netrsc.org These methods often require multiple steps and chromatographic purification. researchgate.netrsc.org

Future research should aim to develop more convergent and atom-economical syntheses of 2,2-Dimethoxy-6-azaspiro[3.4]octane. This could involve the exploration of novel cyclization strategies, such as transition-metal-catalyzed C-H amination or cycloaddition reactions. rsc.org A particularly promising avenue would be the development of a one-pot synthesis from acyclic precursors that simultaneously constructs both the azetidine and the dimethoxy-substituted spirocenter. The use of microwave-assisted organic synthesis could also be explored to expedite reaction times and improve yields. organic-chemistry.org

Current Approach Proposed Future Directions Potential Advantages
Multi-step synthesis of the 2-azaspiro[3.4]octane core followed by functionalization.One-pot synthesis from acyclic precursors.Increased efficiency, reduced waste.
Conventional heating.Microwave-assisted synthesis.Faster reaction times, potentially higher yields.
Stoichiometric reagents for cyclization.Transition-metal-catalyzed C-H amination or cycloadditions.Improved atom economy, milder reaction conditions.

Stereoselective Synthesis of Enantiopure this compound

The presence of a stereogenic spirocyclic carbon atom in this compound makes the development of enantioselective synthetic routes a high-priority research area. The synthesis of enantiopure spirocyclic compounds is of significant interest in medicinal chemistry and materials science. nih.govchemrxiv.org

Future work should focus on asymmetric catalysis to access specific enantiomers of the target compound. This could include:

Chiral Phase-Transfer Catalysis: The use of chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, has been successful in the enantioselective synthesis of other spirocyclic azetidines and could be adapted for this system. nih.govacs.org

Organocatalysis: Asymmetric organocatalysis, employing chiral amines or phosphoric acids, could be investigated to promote an enantioselective cyclization step.

Chiral Ligand-Metal Complexes: The use of chiral ligands in conjunction with transition metals for asymmetric C-H activation or cycloaddition reactions represents another promising strategy.

The development of such methods would be crucial for evaluating the biological activity of the individual enantiomers and for their application as chiral building blocks or ligands.

Exploration of Unique Reactivity Profiles of the Dimethoxy-azaspiro[3.4]octane Moiety

The combination of a strained azetidine ring and a ketal functional group within a spirocyclic framework suggests a unique reactivity profile for this compound. The ring strain of the azetidine can drive ring-opening reactions, providing access to functionalized cyclopentane derivatives. numberanalytics.com The dimethoxy ketal offers a handle for further synthetic transformations.

Future research should systematically investigate the reactivity of this compound under various conditions:

Ring-Opening Reactions: Exploration of nucleophilic and electrophilic ring-opening of the azetidine ring to generate novel substituted cyclopentylamine (B150401) derivatives.

Deprotection and Functionalization: The dimethoxy ketal can be hydrolyzed to reveal a ketone, which can then undergo a wide range of carbonyl chemistry, such as Wittig reactions, aldol (B89426) condensations, or reductive aminations.

Domino Reactions: Designing domino reactions that are triggered by the opening of the azetidine ring or the deprotection of the ketal to rapidly build molecular complexity.

Integration into Advanced Functional Materials Research

The rigid, three-dimensional structure of the azaspiro[3.4]octane scaffold makes it an attractive building block for advanced functional materials.

Future research could explore its integration into:

Polymerizable Monomers: The nitrogen atom of the azetidine could be functionalized with a polymerizable group, such as a vinyl or acryloyl moiety. The resulting monomers could be used to synthesize polymers with unique thermal and mechanical properties due to the spirocyclic structure.

Supramolecular Building Blocks: The ability of the azetidine nitrogen to participate in hydrogen bonding and coordination chemistry could be exploited in the design of supramolecular assemblies, such as metal-organic frameworks (MOFs) or hydrogen-bonded networks. cymitquimica.com

Application in Catalyst Design and Ligand Development

The azetidine nitrogen in this compound can act as a ligand for transition metals. The development of an enantioselective synthesis would open the door to its use as a chiral ligand in asymmetric catalysis.

Future research directions include:

Synthesis of Chiral Ligands: Preparation of enantiopure derivatives and their evaluation as ligands in a variety of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and aldol reactions.

Organocatalysis: The azetidine moiety itself can function as a basic site in organocatalysis. The unique steric environment provided by the spirocyclic framework could lead to novel reactivity and selectivity.

Advanced Mechanistic Studies using Isotopic Labeling and Kinetic Analysis

To support the development of novel synthetic routes and to understand the unique reactivity of this compound, detailed mechanistic studies are essential.

Future research should employ advanced analytical techniques:

Isotopic Labeling: The use of isotopes, such as deuterium (B1214612) or carbon-13, can help to elucidate reaction mechanisms by tracking the fate of individual atoms throughout a reaction. wikipedia.org For example, isotopic labeling could be used to distinguish between different possible pathways in the formation of the spirocyclic ring system.

Kinetic Analysis: Reaction progress kinetic analysis (RPKA) can provide valuable information about the rate-determining step of a reaction and the influence of different reaction parameters. wikipedia.orgnih.gov This would be particularly useful for optimizing catalytic syntheses of the target compound.

By pursuing these future research directions, the full potential of this compound as a versatile chemical entity can be unlocked, leading to new discoveries in synthesis, materials science, and catalysis.

Q & A

Q. What are the optimal synthetic routes for 2,2-Dimethoxy-6-azaspiro[3.4]octane, and how can purity be validated?

The synthesis of spirocyclic compounds like this compound typically involves cyclization reactions or ring-closing strategies. For example, analogous spiro compounds (e.g., 2-Oxa-6-azaspiro[3.4]octane) are synthesized via nucleophilic substitution or condensation reactions, as seen in spiro-dione intermediates reacting with amines . To ensure purity, employ HPLC with gradient elution (e.g., using acetic acid/water and acetonitrile/tetrahydrofuran mixtures) to detect impurities, as demonstrated in adapalene-related compound analyses . Validate synthetic steps with NMR and mass spectrometry to confirm structural integrity.

Q. How can the stereochemistry of this compound be determined experimentally?

Use X-ray crystallography or NOESY NMR to resolve stereochemical ambiguities. For example, (S)-7-Methyl-6-azaspiro[3.4]octane’s stereochemistry was confirmed via crystallographic data and Smiles notation in structural databases . Chiral HPLC with polysaccharide-based columns can separate enantiomers, while computational modeling (DFT) predicts stability of stereoisomers.

Q. What are the key spectroscopic markers for characterizing this compound?

  • NMR : Look for methoxy proton signals (δ ~3.2–3.5 ppm) and spirocyclic carbon shifts (δ ~60–80 ppm for bridgehead carbons).
  • IR : Stretching vibrations for ethers (C-O-C, ~1100 cm⁻¹) and amines (N-H, ~3300 cm⁻¹).
  • MS : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of methoxy groups).
    Cross-reference with analogous compounds like 6-methyl-1,6-diazaspiro[3.4]octane dihydrochloride, which shares structural similarities .

Advanced Research Questions

Q. How can regioselective functionalization of the spirocyclic scaffold be achieved?

Regioselectivity challenges arise due to steric and electronic effects. For example, 6-(2,5-dichloropyridin-4-yl)-6-azaspiro[3.4]octane was synthesized via Pd-catalyzed cross-coupling at the azaspiro nitrogen . For methoxy-substituted derivatives, consider directed ortho-metalation or protecting group strategies (e.g., tert-butyl carbamates ). Optimize reaction conditions (temperature, catalyst loading) to minimize side products.

Q. What methodologies address contradictory data in spirocyclic compound reactivity?

Discrepancies in reactivity (e.g., unexpected ring-opening or byproducts) may stem from solvent polarity or steric hindrance. For instance, tert-butyl-protected spiro compounds showed stability in acetonitrile but degraded in polar protic solvents . Use kinetic studies (e.g., monitoring via in-situ FTIR) and computational mechanistic modeling (e.g., transition state analysis) to resolve contradictions. Triangulate data with multiple characterization techniques (e.g., LC-MS, XRD) .

Q. How can the compound’s stability under physiological conditions be evaluated for drug discovery?

  • pH-dependent stability assays : Incubate the compound in buffers (pH 1–9) and analyze degradation via LC-MS.
  • Metabolic stability : Use liver microsomes or hepatocyte assays to assess CYP450-mediated oxidation.
  • Forced degradation studies : Expose to heat, light, and oxidizers (e.g., H₂O₂) to identify vulnerable functional groups. Reference protocols from impurity profiling in pharmaceutical standards .

Key Considerations for Experimental Design

  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to isolate desired enantiomers .
  • Scale-up challenges : Optimize solvent recycling and catalyst recovery for green chemistry compliance.
  • Data reproducibility : Validate protocols across multiple batches and laboratories, adhering to AOAC International guidelines for analytical rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.